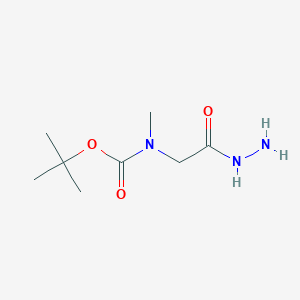

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11(4)5-6(12)10-9/h5,9H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWBYKYBNLFIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718226 | |

| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-19-5 | |

| Record name | tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the implications of each property on process development and formulation. We present detailed, step-by-step methodologies for determining critical parameters such as melting point, solubility, and purity, ensuring a self-validating system of protocols. All data is supported by authoritative sources and presented in a clear, structured format to facilitate application in a laboratory setting.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and process development. Its structure incorporates a Boc-protected secondary amine and a terminal hydrazide. This arrangement makes it a valuable building block for introducing a protected hydrazide moiety, which can serve as a precursor for heterocycles or as a linker in more complex molecular architectures like antibody-drug conjugates (ADCs).

The Boc (tert-butoxycarbonyl) group provides robust protection under a wide range of conditions but can be selectively removed under acidic conditions, offering strategic flexibility in multi-step syntheses. The hydrazide functional group is a potent nucleophile and a key pharmacophore in numerous established drugs. Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring purity, developing stable formulations, and predicting its behavior in subsequent synthetic transformations. This guide provides the foundational data and experimental context necessary for its effective utilization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate | N/A |

| CAS Number | 1338673-19-5 | [1] |

| Molecular Formula | C₈H₁₇N₃O₃ | [1] |

| Molecular Weight | 203.24 g/mol | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC(=O)NN | N/A |

| InChI Key | Not Publicly Available | N/A |

Note: While the target molecule has a methyl group, publicly available data is scarce. Much of the data and protocols are based on its close, well-documented analog, tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6), which lacks the N-methyl group. The principles and methodologies described remain directly applicable.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reaction setup, and purification strategies.

| Property | Value | Notes | Source | | --- | --- | --- | | Physical Form | Solid | Assumed based on analogous structures. | | | Melting Point | Not Experimentally Determined | Predicted to be a solid at room temperature. The melting point is a critical indicator of purity. | N/A | | Boiling Point | Not Experimentally Determined | Likely to decompose upon heating at atmospheric pressure due to the hydrazide and carbamate groups. | N/A | | pKa | Not Experimentally Determined | The hydrazide moiety will have a basic pKa, while the carbamate is generally neutral. The exact value influences solubility in pH-dependent systems. | N/A | | LogP | Not Experimentally Determined | The LogP (partition coefficient) would be a key predictor of solubility in organic vs. aqueous phases and is crucial for designing extraction and chromatographic separations. | N/A |

Solubility Profile: Implications for Process and Formulation

Aqueous and organic solubility are paramount for drug discovery and development, influencing everything from reaction medium selection to bioavailability.[3][4] Nearly 40% of drug candidates fail due to low water solubility.[3]

Qualitative Solubility Insights:

-

Aqueous Solubility: Expected to be low to moderate. The terminal hydrazide offers some polarity, but the Boc group and N-methyl group contribute significant lipophilicity.

-

Organic Solubility: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which are common reaction solvents.[4] It should also be soluble in alcohols like methanol and ethanol and chlorinated solvents like dichloromethane (DCM).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, which is crucial for biopharmaceutical classification.[5]

Causality: This method is chosen over kinetic methods because it measures the true equilibrium state between the solid and dissolved compound, providing a definitive solubility value that is not influenced by supersaturation artifacts.[6] This is critical for developing stable formulations.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[3]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2, 4.5, and 6.8 buffers for biopharmaceutical classification) to the vial.[5]

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for process chemistry, 37°C for physiological relevance).[5]

-

Sampling: Allow the system to equilibrate for a sufficient time, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[5]

-

Separation: Once equilibrium is reached, stop agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticulates. This step is critical to avoid artificially high concentration readings.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Purity and Stability Assessment

Ensuring the purity of a synthetic intermediate is fundamental to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[7] The primary analytical technique for this purpose is HPLC.[8][9]

Experimental Protocol: Purity Determination by HPLC

Causality: HPLC is the method of choice due to its high resolution, sensitivity, and ability to separate the main compound from structurally similar impurities, starting materials, and degradation products.[7][10] A UV detector is suitable as the amide chromophore in the molecule will absorb UV light.

Workflow Diagram: HPLC Purity Analysis

Caption: Workflow for HPLC-based purity assessment.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution by accurately dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of about 1 mg/mL.[10] Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[10]

-

Chromatographic Conditions (Typical Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).

-

Gradient: 5% B to 95% B over 20 minutes. Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Detection: UV at 210 nm. Causality: 210 nm is a common wavelength for detecting amide bonds and other non-aromatic chromophores.

-

Injection Volume: 10 µL.[10]

-

-

Data Analysis:

-

Integrate the area of all peaks detected in the chromatogram.

-

Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Trustworthiness: This method assumes all compounds have a similar response factor at the detection wavelength. For rigorous analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the mass-to-charge ratio of each component.[8]

-

Thermal Stability and Melting Point Determination

Thermal stability is a key parameter for storage and handling. The melting point is a fundamental physical property and a sensitive indicator of purity. Impurities typically cause a depression and broadening of the melting point range.[11]

Experimental Protocol: Melting Point Determination (Capillary Method)

Causality: The capillary method is the standard pharmacopeial technique, offering high accuracy and reproducibility when performed correctly.[12] It relies on visual or automated detection of the phase transition from solid to liquid.[13]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly prepared sample is a leading cause of inaccurate results.[12]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the sealed tube firmly on a hard surface to compact the powder into a dense column approximately 3 mm high.[14]

-

Measurement:

-

Place the packed capillary into the heating block of a melting point apparatus.

-

Heat rapidly to a temperature about 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1 - T2. A pure compound will have a sharp range of 0.5-1.0°C.

-

Conclusion

This compound is a strategically important building block whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided a detailed overview of its identity, solubility, purity, and thermal characteristics. By grounding this data in authoritative, field-proven experimental protocols, we have equipped researchers and drug development professionals with a practical and scientifically rigorous framework for handling, analyzing, and implementing this compound in their synthetic workflows. The provided methodologies for solubility, purity, and melting point analysis represent a self-validating system that ensures data integrity and supports the development of robust and reproducible chemical processes.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.

- tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate. (n.d.). BLDpharm.

- tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate. (n.d.). BLDpharm.

- tert-Butyl 2-hydrazinyl-2-oxoethylcarbamate (Cas 6926-09-6). (n.d.). Parchem.

- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Melting point determination. (n.d.). University of Calgary.

- Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.

- tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate. (n.d.). Sigma-Aldrich.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.

- tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders. (2024, January 7). Chemsrc.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Small Molecule Analysis Testing: HPLC vs GC. (2022, May 23). Brewer Science Blog.

- Impurity Identification in Small-Molecule APIs. (2020, January 6). Pharma's Almanac.

- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate. (n.d.). PubChem.

Sources

- 1. 388630-68-0|tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate | C12H18N2O2 | CID 44119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmasalmanac.com [pharmasalmanac.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. blog.brewerscience.com [blog.brewerscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mt.com [mt.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Deconstructing CAS 633328-19-5: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical exploration of the structure elucidation of the compound identified by CAS number 633328-19-5. Through a multi-technique spectroscopic approach, we will navigate the process of piecing together the molecular puzzle, offering insights into the rationale behind experimental choices and data interpretation.

The compound associated with CAS 633328-19-5 is identified as tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate with a molecular formula of C8H17N3O3 .[1][2][3][4] This guide will present a systematic workflow to hypothetically confirm this structure, demonstrating the synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to establish the molecular formula and the degree of unsaturation (index of hydrogen deficiency - IHD). High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the analyte (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an HRMS instrument, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize fragmentation and maximize the observation of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy (typically <5 ppm).

Data Interpretation and Expected Results

The HRMS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]+.

| Parameter | Expected Value |

| Molecular Formula | C8H17N3O3 |

| Exact Mass (M) | 203.12699 |

| Observed m/z of [M+H]+ | 204.13427 |

A measured m/z of 204.13427 would be consistent with the protonated form of C8H17N3O3.

Index of Hydrogen Deficiency (IHD)

The IHD is calculated using the formula: IHD = C - H/2 - X/2 + N/2 + 1 For C8H17N3O3: IHD = 8 - 17/2 + 3/2 + 1 = 8 - 8.5 + 1.5 + 1 = 2

An IHD of 2 suggests the presence of two double bonds or one double bond and one ring, or other combinations. In the proposed structure, these correspond to the two carbonyl (C=O) groups.

Unveiling the Carbon-Proton Framework: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is employed to build the structural puzzle piece by piece.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

-

Predicted NMR Data and Interpretation for this compound

Structure:

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | singlet | 9H | (CH₃)₃C- | Protons of the tert-butyl group are equivalent and have no adjacent protons. |

| ~2.95 | singlet | 3H | -N-CH₃ | Protons of the N-methyl group are a singlet due to no adjacent protons. |

| ~4.00 | singlet | 2H | -N-CH₂-C=O | Methylene protons adjacent to a nitrogen and a carbonyl group. |

| ~4.20 | broad singlet | 2H | -NH₂ | Protons on the terminal nitrogen of the hydrazide are exchangeable and often appear as a broad singlet. |

| ~7.80 | broad singlet | 1H | -C(=O)NH- | The amide proton is also exchangeable and typically appears as a broad singlet. |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~28.5 | (CH₃)₃C- | Carbons of the tert-butyl group. |

| ~36.0 | -N-CH₃ | N-methyl carbon. |

| ~52.0 | -N-CH₂-C=O | Methylene carbon. |

| ~80.0 | (CH₃)₃C- | Quaternary carbon of the tert-butyl group. |

| ~156.0 | -O-C=O | Carbonyl carbon of the carbamate. |

| ~170.0 | -CH₂-C=O | Carbonyl carbon of the hydrazide. |

2D NMR Correlations (Predicted)

-

HSQC:

-

Correlation between the proton signal at ~1.45 ppm and the carbon signal at ~28.5 ppm.

-

Correlation between the proton signal at ~2.95 ppm and the carbon signal at ~36.0 ppm.

-

Correlation between the proton signal at ~4.00 ppm and the carbon signal at ~52.0 ppm.

-

-

HMBC:

-

Key Correlation 1: Protons of the tert-butyl group (~1.45 ppm) will show a correlation to the quaternary carbon of the tert-butyl group (~80.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm). This confirms the tert-butoxycarbonyl (Boc) group.

-

Key Correlation 2: The N-methyl protons (~2.95 ppm) will show correlations to the methylene carbon (~52.0 ppm) and the carbamate carbonyl carbon (~156.0 ppm). This connects the methyl group to the nitrogen of the carbamate.

-

Key Correlation 3: The methylene protons (~4.00 ppm) will show correlations to the N-methyl carbon (~36.0 ppm), the carbamate carbonyl carbon (~156.0 ppm), and the hydrazide carbonyl carbon (~170.0 ppm). This is a crucial correlation that links the two main fragments of the molecule.

-

Logical Workflow for Structure Assembly

Caption: Workflow for the structure elucidation of CAS 633328-19-5.

Corroborative Evidence: Infrared Spectroscopy and Fragmentation Analysis

While NMR and HRMS provide the core structural information, Infrared (IR) spectroscopy and tandem mass spectrometry (MS/MS) offer valuable confirmatory data.

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

~3300-3400 cm⁻¹ (N-H stretch): Indicative of the -NH and -NH₂ groups.

-

~2850-2950 cm⁻¹ (C-H stretch): Aliphatic C-H bonds.

-

~1700-1720 cm⁻¹ (C=O stretch): Carbamate carbonyl.

-

~1650-1680 cm⁻¹ (C=O stretch): Amide (hydrazide) carbonyl.

-

Tandem Mass Spectrometry (MS/MS)

By selecting the [M+H]+ ion (m/z 204.13) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions that support the proposed structure.

Predicted Fragmentation Pathway

Caption: Predicted MS/MS fragmentation of this compound.

The observation of these key fragments would provide strong evidence for the presence of the tert-butoxycarbonyl group and the overall connectivity of the molecule.

Conclusion

The structure elucidation of CAS 633328-19-5, this compound, is a systematic process that relies on the integration of data from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments unveils the intricate connectivity of the atoms. Corroborative evidence from IR spectroscopy and tandem mass spectrometry further solidifies the structural assignment. This guide outlines a robust and logical workflow that, while presented hypothetically in the absence of published experimental data, represents a standard and rigorous approach in modern chemical analysis.

References

-

This compound. 2a biotech. [Link]

Sources

Spectroscopic Data of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS 633328-19-5), a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a comprehensive and predictive spectroscopic characterization. This guide is intended to serve as a valuable resource for researchers in confirming the synthesis and purity of this compound, as well as in the elucidation of related structures.

Introduction

This compound is a bifunctional molecule incorporating a Boc-protected N-methylated amino acid moiety and a terminal hydrazide group. This unique combination of functional groups makes it a versatile building block in the synthesis of peptidomimetics, heterocyclic compounds, and various drug candidates. The Boc (tert-butyloxycarbonyl) group provides a stable yet easily removable protecting group for the secondary amine, while the hydrazide functionality is reactive towards carbonyls to form hydrazones, and serves as a precursor for numerous nitrogen-containing heterocycles.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, particularly in drug discovery where molecular integrity is non-negotiable. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, explaining the rationale behind the predicted signals and fragmentation patterns.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains several distinct proton and carbon environments, as well as multiple functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the N-methyl group, the methylene protons, and the hydrazide protons. Due to rotational isomers (rotamers) around the carbamate C-N bond, some signals, particularly the N-methyl and methylene protons, may appear broadened or as two distinct sets of signals at room temperature. For simplicity, the following table presents the predicted data assuming rapid interconversion.

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| a | -C(CH ₃)₃ | ~1.45 | Singlet | 9H | Magnetically equivalent methyl protons of the tert-butyl group, shielded by the electron-donating nature of the quaternary carbon. |

| b | -N-CH ₃ | ~2.90 | Singlet | 3H | Methyl protons attached to a nitrogen atom, deshielded by the adjacent carbamate group. |

| c | -CH ₂- | ~3.95 | Singlet | 2H | Methylene protons alpha to the amide carbonyl and the N-methylcarbamate group, significantly deshielded. |

| d | -NH ₂ | ~4.20 | Broad Singlet | 2H | Exchangeable protons of the primary amine on the hydrazide moiety. |

| e | -C(=O)NH - | ~7.80 | Broad Singlet | 1H | Exchangeable proton of the secondary amide in the hydrazide group. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Signal | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 | -C(C H₃)₃ | ~28.5 | Equivalent methyl carbons of the tert-butyl group. |

| 2 | -N-C H₃ | ~35.0 | N-methyl carbon, influenced by the nitrogen and carbamate carbonyl. |

| 3 | -C H₂- | ~52.0 | Methylene carbon, deshielded by the adjacent nitrogen and amide carbonyl. |

| 4 | -C (CH₃)₃ | ~80.0 | Quaternary carbon of the tert-butyl group, deshielded by the attached oxygen atom. |

| 5 | -N-C (=O)O- | ~156.0 | Carbonyl carbon of the carbamate group. |

| 6 | -C (=O)NH- | ~170.0 | Carbonyl carbon of the amide (hydrazide) group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

| Predicted Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3350-3200 | N-H stretch | Hydrazide (NH and NH₂) | Medium, multiple bands |

| 2980-2850 | C-H stretch | Alkyl (CH₃ and CH₂) | Strong |

| ~1700 | C=O stretch | Carbamate | Strong |

| ~1660 | C=O stretch | Amide (Amide I band) | Strong |

| ~1530 | N-H bend | Amide (Amide II band) | Medium |

| 1480-1450 | C-H bend | Alkyl | Medium |

| 1250-1150 | C-O stretch | Carbamate | Strong |

| 1150-1050 | C-N stretch | Carbamate/Amide | Medium |

Experimental Protocol for FT-IR Data Acquisition

For solid samples, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ is expected to be the base peak.

| Predicted m/z | Ion | Rationale |

| 204.13 | [M+H]⁺ | Protonated molecular ion. |

| 148.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 102.06 | [M+H - Boc]⁺ | Loss of the Boc group. |

| 75.05 | [CH₃NHCH₂CO]⁺ | Cleavage of the amide C-N bond. |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound under ESI-MS conditions.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The mass spectrometer is typically operated in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can then be compared to the predicted fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to identify and confirm the structure of this important synthetic intermediate. While these predicted data are based on sound scientific principles and comparison with analogous structures, experimental verification remains the gold standard. This guide serves as a valuable starting point for such experimental endeavors and as a reference for the interpretation of the resulting data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- de Hoffmann, E., & Stroobant, V. (2007).

- This compound, CAS 633328-19-5. (n.d.). Retrieved January 21, 2026, from commercial supplier websites such as Sigma-Aldrich, Fluorochem, and BLDpharm. (Note: These sites confirm the existence and basic properties of the compound but do not provide detailed public spectra).

A Technical Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Complex Molecules

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate (CAS No. 633328-19-5) is a bifunctional organic molecule of increasing interest to the pharmaceutical and organic synthesis communities. Its structure uniquely combines a Boc-protected N-methylated amino group with a terminal hydrazide moiety. This arrangement offers a valuable tool for medicinal chemists, enabling the sequential and controlled introduction of a protected N-methylglycine hydrazide unit into more complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom, while the hydrazide functional group serves as a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones and for coupling with carboxylic acids. This guide provides a comprehensive overview of its commercial availability, a detailed proposed synthesis protocol, and its application as a key intermediate in the synthesis of complex, biologically active compounds.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The table below summarizes key information from several commercial vendors. It is advisable to request certificates of analysis (CoA) from suppliers to verify purity and identity before use.

| Supplier | Product Number | Purity | Notes |

| Fluorochem | F232829 | ≥95% | Available in various pack sizes.[1] |

| BLDpharm | BD238005 | Not specified | CAS No. 633328-19-5 listed.[2] |

| Alchem Pharmtech | Z-64849 | Not specified | CAS No. 633328-19-5 listed. |

Proposed Synthesis Protocol

The overall proposed synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-methoxy-2-oxoethyl)(methyl)carbamate (Methyl Ester Intermediate)

-

To a solution of N-Boc-sarcosine (1 equivalent) in methanol (approximately 0.2 M concentration), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl (2-methoxy-2-oxoethyl)(methyl)carbamate (1 equivalent) in ethanol (approximately 0.3 M concentration).

-

To this solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.

Application in Drug Discovery: A Key Building Block for Complex Pharmaceutical Intermediates

The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules in drug discovery. While direct applications in synthesizing final drug compounds are not extensively published, its utility as a key intermediate is evident in patent literature.

A notable example is its implicit role in the synthesis of precursors for Toll-like receptor (TLR) inhibitors, as described in patent US20220213099A1. This patent details the synthesis of complex heterocyclic compounds, one of which is tert-Butyl (2-(2-(7,8-dimethyl-[1][3][4]triazolo[1,5-a]pyridin-6-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indol-1-yl)-2-oxoethyl)(methyl)carbamate.[4] The tert-butyl (2-oxoethyl)(methyl)carbamate fragment of this molecule is introduced via a coupling reaction, for which this compound is a logical precursor.

The general workflow for such an application is illustrated below:

Caption: Application as a key building block in complex molecule synthesis.

In this context, the hydrazide moiety of this compound would be coupled with a complex carboxylic acid (such as the indole-acetic acid derivative described in the patent) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, etc.) to form a stable amide bond. This strategy allows for the late-stage introduction of the N-Boc-N-methylglycinamide side chain, a common motif in bioactive molecules designed to enhance properties such as cell permeability and metabolic stability.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis and drug discovery. Its unique combination of a protected N-methylated amine and a reactive hydrazide function provides a powerful tool for the construction of complex molecular architectures. The proposed synthesis protocol, based on established chemical principles, offers a reliable pathway for its laboratory preparation. As demonstrated by its implicit role in the synthesis of advanced pharmaceutical intermediates, this compound is a valuable asset for researchers and scientists engaged in the development of novel therapeutics.

References

- Google Patents. US20220213099A1 - Prodrug compounds.

Sources

A Technical Guide to the Solubility Profile of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing everything from reaction kinetics in synthesis to bioavailability and formulation strategies. This document delineates the theoretical principles governing the solubility of this carbamate derivative, outlines rigorous experimental methodologies for its determination, and presents a predicted solubility profile across a range of common organic solvents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this compound in their work.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule incorporating several key functional groups: a carbamate, a hydrazide, and a non-polar tert-butyl group.[1] As a derivative of glycine, it represents a class of compounds with significant potential as building blocks in medicinal chemistry and peptide synthesis.[2]

The success of any chemical entity in a therapeutic or synthetic context is inextricably linked to its solubility. Poor solubility can lead to unpredictable outcomes in biological assays, hinder formulation development for in vivo studies, and complicate purification processes.[3][4] Therefore, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a fundamental prerequisite for its successful application. This guide provides the theoretical framework and practical protocols to understand and determine the solubility of this specific carbamate.

Molecular Structure and Physicochemical Properties

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility.[3]

-

Molecular Formula: C₈H₁₇N₃O₃[1]

-

Molecular Weight: 203.24 g/mol [1]

-

Physical State: Solid[1]

-

SMILES: CN(CC(=O)NN)C(=O)OC(C)(C)C[1]

Structural Analysis for Solubility Prediction: The structure of this compound presents a classic case of amphiphilicity, possessing both distinct polar and non-polar regions.

-

Polar Moieties: The hydrazide group (-C(=O)NHNH₂) and the carbamate linkage (-N-C(=O)-O-) are highly polar. The presence of N-H bonds in the hydrazide moiety allows the molecule to act as a hydrogen bond donor , while the carbonyl (C=O) and oxygen atoms serve as hydrogen bond acceptors . These features are critical for interactions with protic and polar aprotic solvents.

-

Non-Polar Moieties: The tert-butyl group is bulky and hydrophobic, contributing to van der Waals interactions. The N-methyl group also adds to the non-polar character.

This duality suggests that the compound's solubility will be highly dependent on the chosen solvent, following the cardinal rule of solubility: "like dissolves like." [5][6] Polar solvents are expected to interact favorably with the polar groups, while non-polar solvents will interact with the hydrophobic regions. The overall solubility in a given solvent will be determined by the balance of these interactions.

Theoretical Framework: The Energetics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome two primary energy barriers:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice.

-

Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate the solute molecule.

The principle of "like dissolves like" is an empirical observation rooted in these energetic considerations. Strong solute-solvent attractions lead to greater solubility.[6] For the title compound, this means:

-

In Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in strong hydrogen bonding with the compound's hydrazide and carbamate groups, leading to favorable dissolution.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess strong dipoles that can interact effectively with the polar moieties of the solute. Solvents like DMSO are particularly effective at dissolving carbamates.[7]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The energy gained from weak van der Waals interactions between the solvent and the tert-butyl group is generally insufficient to overcome the strong crystal lattice energy of the polar solute, resulting in poor solubility.

Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, a standardized method for determining solubility is essential. The Equilibrium Shake-Flask Method is considered the gold standard for measuring thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.[8][9][10]

The Saturation Shake-Flask Method

This method involves adding an excess of the solid compound to the test solvent and agitating the mixture until equilibrium is reached.[8] The concentration of the dissolved compound in the saturated supernatant is then measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial. The presence of excess, undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in an agitator or shaker in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).[8] Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours, especially for poorly soluble compounds.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant must be filtered (using a syringe filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility in the test solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Predicted Solubility Profile

While exhaustive experimental data for this specific molecule is not publicly available, a reliable solubility profile can be predicted based on its structural features and established chemical principles. The following table summarizes the expected solubility in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bonding interactions between the solvent's -OH group and the compound's carbamate and hydrazide moieties. |

| Water | Sparingly Soluble | While capable of hydrogen bonding, the significant non-polar character from the tert-butyl and methyl groups limits solubility in the highly polar water network. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor, readily solvating the N-H groups of the hydrazide. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bond donating capabilities compared to DMSO or DMF. | |

| Intermediate Polarity | Dichloromethane (DCM) | Sparingly Soluble | Possesses a moderate dipole moment but cannot participate in hydrogen bonding, limiting its ability to effectively solvate the polar groups. |

| Ethyl Acetate (EtOAc) | Sparingly Soluble | Can act as a hydrogen bond acceptor but lacks the strong dipole of solvents like DMSO, resulting in moderate solvating power for this compound. | |

| Non-Polar | Toluene, Hexane | Insoluble to Very Sparingly Soluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the solute's crystal lattice. |

Discussion and Field Insights

The predicted solubility profile highlights the amphiphilic nature of this compound. The high solubility in polar aprotic solvents like DMSO and DMF is a significant practical advantage.[7] These solvents are often used to create concentrated stock solutions for high-throughput screening in drug discovery.[4][11][12]

The moderate solubility in alcohols like methanol and ethanol suggests these could be suitable solvents for chemical reactions or for purification techniques like crystallization, where a balance of solubility at high temperature and insolubility at low temperature is desired.

The predicted poor solubility in water has critical implications for pharmaceutical development. For a drug candidate, low aqueous solubility can be a major hurdle to achieving adequate oral bioavailability.[8] A goal for many drug discovery compounds is an aqueous solubility greater than 60 µg/mL.[3] Should this compound be investigated for therapeutic use, formulation strategies such as the use of co-solvents, surfactants, or conversion to a salt form might be necessary to enhance its aqueous solubility.[9]

Finally, the insolubility in non-polar solvents like hexane is useful for purification. Hexane can be used as an anti-solvent to precipitate the compound from a more polar solution or to wash the solid product to remove non-polar impurities.

Conclusion

The solubility of this compound is dictated by the interplay of its polar hydrazide and carbamate functionalities with its non-polar alkyl groups. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in polar protic solvents (alcohols), and poorly soluble in non-polar solvents (hexane, toluene). This profile provides essential guidance for its use in both synthetic and pharmaceutical contexts. The experimental protocols and theoretical framework detailed in this guide offer a robust system for validating these predictions and for characterizing the solubility of other novel compounds, ensuring scientific integrity and accelerating research and development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Biorelevant.com. What is equilibrium solubility of a drug substance.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

PubMed. (2012). In vitro solubility assays in drug discovery.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: not available]

-

Scribd. Procedure For Determining Solubility of Organic Compounds.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [URL: not available]

-

BioDuro. ADME Solubility Assay.

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [URL: not available]

-

Quora. (2017). How can you determine the solubility of organic compounds?.

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Fluorochem. This compound.

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

-

Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.

-

MedchemExpress.com. tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate.

-

ChemScene. Tert-butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate.

-

ResearchGate. (2005). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

-

Labclinics. (2020). Solubility factors when choosing a solvent.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. biorelevant.com [biorelevant.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate in Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a specialized building block for the incorporation of N-methylated glycine hydrazide at the C-terminus of synthetic peptides. The introduction of N-methylation offers a powerful strategy to enhance the conformational stability, enzymatic resistance, and bioavailability of peptide-based therapeutics. This document details the synthesis of this unique reagent, its chemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). We present field-proven protocols for its incorporation into peptide chains, addressing the specific challenges associated with the coupling of sterically hindered N-methylated residues. Furthermore, optimized cleavage and final deprotection methodologies are provided to ensure high purity and yield of the target N-methylated peptide hydrazides, which are valuable precursors for peptide cyclization and fragment condensation.

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability. N-methylation of the peptide backbone is a key medicinal chemistry strategy to overcome these limitations. The presence of a methyl group on the amide nitrogen introduces significant conformational constraints and shields the adjacent peptide bond from enzymatic degradation. This compound serves as a valuable precursor for introducing an N-methylated glycine residue at the C-terminus, which can then be extended to produce peptides with enhanced pharmacological properties. The C-terminal hydrazide functionality also opens avenues for further modifications, such as peptide cyclization or ligation with other peptide fragments.

Synthesis and Characterization of this compound

The synthesis of the title compound is a two-step process starting from commercially available starting materials. The first step involves the synthesis of the methyl ester precursor, N-Boc-N-methyl glycine methyl ester, followed by its conversion to the corresponding hydrazide.

Synthesis of N-Boc-N-methyl glycine methyl ester

The synthesis of N-Boc-N-methyl glycine methyl ester can be achieved by the N-methylation of Boc-glycine methyl ester or by the Boc-protection of sarcosine methyl ester. A common and efficient method involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[1]

Protocol 1: Synthesis of N-Boc-N-methyl glycine methyl ester

-

Suspend sarcosine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2 equivalents) to the suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl glycine methyl ester as a clear oil.

| Reagent | Molar Eq. | Purpose |

| Sarcosine methyl ester HCl | 1 | Starting material |

| Dichloromethane (DCM) | - | Solvent |

| Triethylamine | 2 | Base to neutralize HCl salt and facilitate reaction |

| Di-tert-butyl dicarbonate | 1.5 | Boc-protecting agent |

Table 1. Reagents for the synthesis of N-Boc-N-methyl glycine methyl ester.

Synthesis of this compound

The conversion of the methyl ester to the hydrazide is achieved through hydrazinolysis. This reaction should be performed with caution due to the potential for side reactions and the hazardous nature of hydrazine.

Protocol 2: Synthesis of this compound

-

Dissolve N-Boc-N-methyl glycine methyl ester (1 equivalent) in methanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography to yield this compound as a solid.

| Reagent | Molar Eq. | Purpose |

| N-Boc-N-methyl glycine methyl ester | 1 | Starting material |

| Methanol | - | Solvent |

| Hydrazine hydrate | 3-5 | Hydrazinolysis reagent |

Table 2. Reagents for the synthesis of this compound.

Figure 1. Workflow for the synthesis of the target reagent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a starting building block for the synthesis of C-terminally N-methylated peptide hydrazides using Boc-SPPS. The Boc protecting group on the N-methylated nitrogen is stable to the repetitive TFA treatments used for the removal of the N-terminal Boc group during chain elongation.

Loading of the N-methylated Hydrazide onto the Resin

The initial step is the attachment of the N-methylated glycine hydrazide to a suitable resin. A Wang resin is commonly used for the synthesis of peptide acids, and the hydrazide can be attached through its free hydrazinyl group.

Protocol 3: Loading onto Wang Resin

-

Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

-

In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated solution to the swollen resin.

-

Agitate the mixture for 12-24 hours at room temperature.

-

Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

Determine the loading of the resin using a standard method such as the picric acid test.

Peptide Chain Elongation: Overcoming Steric Hindrance

The coupling of subsequent amino acids onto the N-methylated glycine residue is challenging due to steric hindrance. Standard coupling reagents like HBTU/HOBt may result in incomplete reactions. Therefore, more potent coupling reagents such as HATU or PyAOP are recommended.[2][3]

Protocol 4: Peptide Elongation with HATU Coupling

-

Swell the resin-bound N-methylated peptide in DMF.

-

Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

-

Wash the resin with DCM, isopropanol, and DMF.

-

Neutralization: Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

-

Wash the resin with DMF.

-

Coupling: In a separate vial, pre-activate the next Boc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: secondary amines will give a weak positive or negative result, so alternative tests like the chloranil test may be necessary).

-

If the coupling is incomplete, perform a second coupling.

-

Wash the resin with DMF to remove excess reagents.

-

Repeat the deprotection, neutralization, and coupling cycles for each subsequent amino acid in the sequence.

| Reagent | Molar Eq. | Purpose |

| Boc-Amino Acid | 4 | Building block |

| HATU | 3.9 | Potent coupling reagent |

| DIPEA | 8 | Base for activation and neutralization |

| DMF | - | Solvent |

Table 3. Recommended reagents for coupling onto an N-methylated residue.

Figure 2. SPPS cycle for peptides with N-methylated residues.

Cleavage and Final Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Boc group on the N-methylated glycine hydrazide. A strong acid cocktail is typically used for this purpose. The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.

Protocol 5: Cleavage from Wang Resin

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

| Component | Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger |

| Water | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |

Table 4. Composition of a standard cleavage cocktail (Reagent K).

Characterization and Purification

The crude peptide should be analyzed for purity and identity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4] Purification is typically achieved by preparative RP-HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides containing a C-terminal N-methylated glycine hydrazide. While the incorporation of this sterically hindered residue requires optimized coupling conditions, the resulting peptides possess enhanced pharmacological properties. The protocols detailed in this guide provide a robust framework for the successful synthesis, cleavage, and purification of these important peptide analogs. The C-terminal hydrazide functionality further expands the utility of these peptides as intermediates for the synthesis of cyclic peptides and other complex peptide conjugates.

References

-

Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science. Available at: [Link]

-

Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. University of Vienna. Available at: [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

-

Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

Sources

Application Notes and Protocols: tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. Among the myriad of building blocks available to synthetic chemists, tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate emerges as a highly versatile and strategic reagent. Its unique bifunctional nature, possessing a nucleophilic hydrazine moiety masked by a labile tert-butoxycarbonyl (Boc) protecting group, and an N-methylated backbone, offers a gateway to a diverse range of heterocyclic systems including pyrazoles, triazoles, and pyridazinones.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in heterocyclic synthesis. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that govern these transformations.

Chemical Profile of the Building Block

This compound, also known as N-Boc-N-methylglycine hydrazide, is a stable, solid compound at room temperature. The presence of the Boc group serves a dual purpose: it enhances the stability and handling of the hydrazine functional group and allows for its strategic deprotection under acidic conditions, if required, post-cyclization. The N-methyl group introduces a point of substitution that can be crucial for modulating the physicochemical and pharmacological properties of the final heterocyclic products.

| Property | Value | Source |

| IUPAC Name | This compound | () |

| CAS Number | 633328-19-5 | () |

| Molecular Formula | C₈H₁₇N₃O₃ | () |

| Molecular Weight | 203.24 g/mol | () |

| Appearance | Solid | () |

| Storage | Refrigerator | [1]() |

Core Synthetic Applications

The primary utility of this compound lies in its role as a binucleophile in cyclocondensation reactions. The terminal nitrogen of the hydrazine moiety acts as the primary nucleophile, initiating attack on electrophilic centers, leading to the formation of five- and six-membered heterocyclic rings.

Figure 1: General workflow for heterocyclic synthesis using the title building block.

Application I: Synthesis of N-Substituted Pyrazoles

The Knorr pyrazole synthesis and related methodologies provide a direct and efficient route to the pyrazole core through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] The reaction of this compound with a β-diketone, such as acetylacetone (2,4-pentanedione), yields a highly functionalized N-substituted pyrazole.

Causality of Experimental Choices

The choice of solvent and catalyst is critical for the regioselectivity and yield of the reaction. Protic solvents like ethanol facilitate the initial nucleophilic attack and subsequent dehydration steps. An acid catalyst, such as acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the cyclization and dehydration cascade.

Figure 2: Experimental workflow for the synthesis of an N-substituted pyrazole.

Detailed Protocol: Synthesis of tert-Butyl (2-((3,5-dimethyl-1H-pyrazol-1-yl)amino)-2-oxoethyl)(methyl)carbamate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), N-methyl group (singlet), methylene protons, pyrazole ring proton (singlet), and two methyl groups on the pyrazole ring (singlets). |

| ¹³C NMR | Resonances for the carbonyl carbons, carbons of the Boc group, N-methyl and methylene carbons, and the carbons of the substituted pyrazole ring. |

| Mass Spec (ESI-MS) | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule. |

Application II: Synthesis of 1,2,4-Triazole Derivatives

The versatile reactivity of the hydrazide moiety extends to the synthesis of 1,2,4-triazoles. One common method involves the reaction with an imidate, which can be generated in situ from a nitrile, or by reacting with orthoesters.[5][6] A robust method is the reaction of the hydrazide with a thioamide in the presence of a coupling agent or under thermal conditions.

Mechanistic Rationale

The synthesis of 1,2,4-triazoles from hydrazides and nitriles, often base-catalyzed, proceeds through the initial nucleophilic attack of the hydrazine on the nitrile carbon to form an amidrazone intermediate.[7] This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ammonia or water) to afford the aromatic triazole ring.

Figure 3: Mechanistic pathway for 1,2,4-triazole synthesis.

Generalized Protocol: Synthesis of N-Substituted 1,2,4-Triazoles

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired nitrile (1.2 eq), and a base such as potassium carbonate (1.5 eq) in a high-boiling solvent like N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Application III: Synthesis of Substituted Pyridazinones

Pyridazinones are six-membered heterocyclic compounds that are readily accessible through the cyclocondensation of a hydrazine with a γ-keto acid or its ester equivalent.[9][10] this compound serves as an excellent hydrazine source for this transformation, leading to the formation of N-substituted pyridazinones.

Protocol Insights

The reaction is typically carried out in a protic solvent, and often under acidic or basic catalysis to facilitate the initial hydrazone formation and subsequent intramolecular cyclization. The choice between acid and base catalysis can influence the reaction rate and the formation of side products.

Detailed Protocol: Synthesis of a Substituted Pyridazinone from Ethyl Levulinate

-

Reaction Assembly: Combine this compound (1.0 eq) and ethyl levulinate (1.1 eq) in a round-bottom flask containing ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., sodium ethoxide).

-

Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction and remove the solvent in vacuo. The resulting crude product can often be precipitated by the addition of water or a non-polar solvent like hexane.

-

Purification: The solid product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Structural Verification: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[1]

Anticipated Spectroscopic Signatures

| Data Type | Expected Characteristics |

| ¹H NMR | Signals for the Boc group, N-methyl, and methylene protons will be present. Additionally, new signals corresponding to the protons on the pyridazinone ring and its substituents will appear.[1] |

| ¹³C NMR | Characteristic peaks for the two carbonyl groups (amide and pyridazinone ring), along with resonances for the other carbons in the molecule.[1] |

| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the carbamate and the pyridazinone ring. |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. The ability to readily access pyrazoles, triazoles, and pyridazinones from a common precursor highlights the efficiency and strategic advantage of incorporating this building block into synthetic campaigns.

References

-

Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Arkivoc. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

-

Scholars Research Library. Current biological and synthetic profile of Triazoles: A review. [Link]

-

MDPI. Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. [Link]

-

ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]

-

Journal of Research in Chemistry. Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

-

ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. chemistryjournal.net [chemistryjournal.net]

Synthetic Protocols & Application Notes for tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Introduction: A Versatile N-Methylated Hydrazide Building Block